in vitro metabolic pathways of 2-methylamino-1-phenylbutane
in vitro metabolic pathways of 2-methylamino-1-phenylbutane
An In-Depth Technical Guide to the In Vitro Metabolic Pathways of 2-Methylamino-1-phenylbutane
Introduction
2-Methylamino-1-phenylbutane is a phenethylamine derivative, a class of compounds with significant pharmacological interest. Understanding the metabolic fate of such molecules is a cornerstone of drug development and toxicological assessment. This guide provides a comprehensive overview of the predicted , the enzymatic systems involved, and detailed experimental protocols for their elucidation. The methodologies described herein are grounded in established principles of drug metabolism and are designed to provide researchers with a robust framework for their investigations.
The liver is the primary site of drug metabolism, where a plethora of enzymes work to transform xenobiotics into more water-soluble, and thus more readily excretable, compounds.[1][2] In vitro models, particularly human liver microsomes (HLM), offer a reliable and high-throughput method to study these metabolic transformations in a controlled environment.[1][3]
Predicted Metabolic Pathways of 2-Methylamino-1-phenylbutane
Based on its chemical structure and the known metabolic pathways of similar phenethylamine compounds, 2-methylamino-1-phenylbutane is expected to undergo extensive Phase I and subsequent Phase II metabolism.[4][5]
Phase I Metabolism
Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. For 2-methylamino-1-phenylbutane, oxidative pathways mediated by Cytochrome P450 (CYP) enzymes are predicted to be dominant.[6][7]
The primary predicted Phase I metabolic reactions are:
-
N-demethylation: The removal of the methyl group from the secondary amine is a common metabolic route for N-methylamines, leading to the formation of the primary amine metabolite, 1-amino-1-phenylbutane.[4][8]
-
Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring, likely at the para-position, is a frequent metabolic transformation for compounds containing an aromatic moiety.[5][9][10]
-
Benzylic Hydroxylation: Hydroxylation can occur at the carbon atom adjacent to the phenyl group (the benzylic position).
-
α-Carbon Hydroxylation: Hydroxylation at the carbon atom bearing the amino group can lead to an unstable intermediate that may undergo further reactions.[11]
-
N-oxidation: The nitrogen atom of the amino group can be oxidized.[4]
Caption: Predicted Phase I metabolic pathways of 2-methylamino-1-phenylbutane.
Phase II Metabolism
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, significantly increasing their water solubility and facilitating their excretion.
-
Glucuronidation: The hydroxylated metabolites formed during Phase I are likely substrates for UDP-glucuronosyltransferases (UGTs), which conjugate them with glucuronic acid.[1][12]
Key Enzymes in Metabolism
Cytochrome P450 (CYP) Superfamily
The CYP enzymes are a large family of heme-containing monooxygenases that are the primary drivers of Phase I metabolism for a vast number of drugs.[6][13] The specific CYP isoforms involved in the metabolism of 2-methylamino-1-phenylbutane can be identified through reaction phenotyping studies. Based on the metabolism of structurally related compounds, the following CYP isoforms are likely to play a significant role:
-
CYP3A4: The most abundant CYP isoform in the human liver, responsible for the metabolism of over 50% of clinically used drugs.[13]
-
CYP2D6: Another major CYP isoform involved in the metabolism of many centrally acting drugs.
-
CYP1A2, CYP2C9, and CYP2C19: These isoforms may also contribute to the overall metabolism of the compound.[13]
UDP-Glucuronosyltransferases (UGTs)
UGTs are the key enzymes in Phase II glucuronidation reactions. They are located in the endoplasmic reticulum of liver cells and other tissues.[3]
Experimental Workflow for In Vitro Metabolism Studies
A systematic approach is crucial for accurately characterizing the in vitro metabolic profile of a compound. The following workflow outlines the key steps from initial screening to metabolite identification.
Caption: A typical experimental workflow for in vitro metabolism studies using HLM.
Detailed Experimental Protocols
Human Liver Microsomal (HLM) Incubation Assay for Metabolite Identification
This protocol is designed to identify the metabolites of 2-methylamino-1-phenylbutane formed in human liver microsomes.
Materials:
-
2-Methylamino-1-phenylbutane
-
Pooled Human Liver Microsomes (HLM)
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[2]
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator/shaker
Procedure:
-
Preparation:
-
Prepare a stock solution of 2-methylamino-1-phenylbutane in a suitable solvent (e.g., DMSO or acetonitrile).
-
On ice, thaw the pooled HLM. Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.[1]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted HLM and the test compound. Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[2]
-
Incubate the plate at 37°C with gentle shaking for a predetermined time (e.g., 60 minutes).
-
Include negative control incubations without the NADPH regenerating system to account for non-enzymatic degradation.[2]
-
-
Reaction Termination and Sample Preparation:
CYP450 Reaction Phenotyping using Chemical Inhibitors
This protocol helps to identify the specific CYP isoforms responsible for the metabolism of 2-methylamino-1-phenylbutane.
Materials:
-
Same as the HLM incubation assay.
-
Specific CYP isoform inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, furafylline for CYP1A2).[1]
Procedure:
-
Preparation:
-
Follow the same preparation steps as the HLM incubation assay.
-
-
Incubation with Inhibitors:
-
In separate wells, pre-incubate the HLM and the test compound with a specific CYP inhibitor for a short period (e.g., 10-15 minutes) at 37°C before initiating the reaction with NADPH.[1]
-
Include a control incubation without any inhibitor.
-
-
Reaction, Termination, and Analysis:
-
Follow the same steps for reaction initiation, termination, and sample preparation as the HLM incubation assay.
-
Analyze the samples by LC-MS/MS and compare the formation of metabolites in the presence and absence of each inhibitor. A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor indicates the involvement of that CYP isoform in its formation.
-
Data Analysis and Metabolite Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for identifying and quantifying drug metabolites due to its high sensitivity, selectivity, and structural elucidation capabilities.[14][15][16][17]
-
Metabolite Detection: An initial full scan mass spectrometry experiment is performed to detect potential metabolites. These will typically have mass-to-charge ratios (m/z) corresponding to the parent compound plus the mass of the added functional group (e.g., +16 for hydroxylation, -14 for N-demethylation).
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolite ions. The fragmentation pattern provides structural information that can be used to confirm the identity and site of metabolism.
-
Quantification: For quantitative analysis, a standard curve of the parent compound and, if available, synthesized metabolite standards should be used.[18]
Quantitative Data Summary
The following table presents a hypothetical summary of quantitative data that could be obtained from the described experiments.
| Metabolite | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | % Inhibition by Ketoconazole (CYP3A4) | % Inhibition by Quinidine (CYP2D6) |
| 2-Methylamino-1-phenylbutane | 5.2 | 164.1 | 119.1 | N/A | N/A |
| N-demethyl-metabolite | 4.8 | 150.1 | 105.1 | 75% | 15% |
| Aromatic-hydroxylated metabolite | 4.5 | 180.1 | 135.1 | 20% | 65% |
| Benzylic-hydroxylated metabolite | 4.3 | 180.1 | 119.1 | 55% | 30% |
Conclusion
This technical guide provides a comprehensive framework for investigating the . By leveraging established methodologies using human liver microsomes and advanced analytical techniques like LC-MS/MS, researchers can effectively identify the major metabolites and the key enzymes involved in their formation. This knowledge is critical for predicting the pharmacokinetic profile, potential drug-drug interactions, and overall safety of this compound. The provided protocols and workflows offer a solid foundation for initiating and conducting robust in vitro drug metabolism studies.
References
- Separation Science. (2026, January 12).
- IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
- Marques, C., et al. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC.
- PMC. (n.d.).
- ResearchGate. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
- Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
- Unknown. (n.d.).
- PMC. (n.d.). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM.
- Thermo Fisher Scientific - US. (n.d.). LC-MS Metabolomics Analysis.
- PMC. (n.d.). Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism.
- ResearchGate. (2023, March 17). (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.
- Thermo Fisher Scientific. (n.d.).
- WuXi AppTec DMPK. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models.
- Unknown. (n.d.).
- MDPI. (2025, June 21). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids.
- Unknown. (2021, September 13). Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS.
- Unknown. (n.d.). Participation of the CYP Enzymes in Metabolism of Some Clinically Important Drugs.
- Uralets, V., et al. (2014, March 15). Designer phenethylamines routinely found in human urine: 2-ethylamino-1-phenylbutane and 2-amino-1-phenylbutane. PubMed.
- MDPI. (2023, March 14).
- MDPI. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans.
- IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
- PMC. (n.d.). Unmasking Steps in Intramolecular Aromatic Hydroxylation by a Synthetic Nonheme Oxoiron(IV) Complex.
- MDPI. (2021, March 29).
- FDA. (n.d.). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems.
- Unknown. (n.d.).
- Institute of Molecular and Translational Medicine. (n.d.). Analysis types and quantification methods applied in UHPLC-MS metabolomics research.
- Indian Academy of Sciences. (n.d.).
- ResearchGate. (n.d.). Analytical techniques for the detection of novel psychoactive substances and their metabolites | Request PDF.
- Unknown. (n.d.). 7. ANALYTICAL METHODS.
- ResearchGate. (n.d.). The reported N-demethylation reactions. A-D, traditional chemical....
- MDPI. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.
- PMC. (n.d.). Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4‐methylaminoantipyrine.
- PMC. (n.d.). N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse.
- PathBank. (2025, April 17).
- Semantic Scholar. (2017, April 13).
- PMC. (n.d.). alpha-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-nitrosodimethylamine and N-nitroso-N-methylaniline.
- PMC. (n.d.). Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose.
- PubMed. (2014, June 15). Identification of metabolic pathways and enzyme systems involved in the in vitro human hepatic metabolism of dronedarone, a potent new oral antiarrhythmic drug.
- ResearchGate. (2016, April 19). The Kinetics of Hydroxylation of Phenylethylamine, Amphetamine and Phenylalanine in Rodent Tissues.
Sources
- 1. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review | MDPI [mdpi.com]
- 8. N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Unmasking Steps in Intramolecular Aromatic Hydroxylation by a Synthetic Nonheme Oxoiron(IV) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alpha-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-nitrosodimethylamine and N-nitroso-N-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oyc.co.jp [oyc.co.jp]
- 13. researchgate.net [researchgate.net]
- 14. Modern Drug Metabolites Demand More from LC-MS/MS | Separation Science [sepscience.com]
- 15. agilent.com [agilent.com]
- 16. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 18. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
